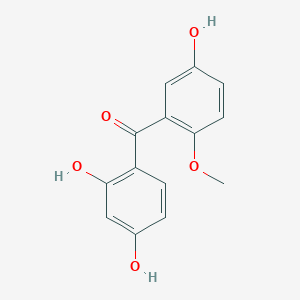
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone is a chemical compound with the molecular formula C14H12O5 It is known for its unique structure, which includes two phenolic rings connected by a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone can be achieved through several methods. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. Another method involves the Fries rearrangement, which requires the use of acyl chlorides and Lewis acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s phenolic structure makes it a candidate for studying antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and UV stabilizers
Mécanisme D'action
The mechanism of action of (2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone involves its interaction with molecular targets and pathways. The compound’s phenolic groups can participate in hydrogen bonding and electron transfer processes, which are crucial for its biological activity. It can inhibit certain enzymes and modulate signaling pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Similar in structure but lacks the hydroxyl and methoxy groups.
(2,4-Dihydroxyphenyl)phenylmethanone: Similar but without the methoxy group.
Bis(2-hydroxy-4-methoxyphenyl)methanone: Contains additional methoxy groups
Uniqueness
(2,4-Dihydroxyphenyl)(5-hydroxy-2-methoxyphenyl)methanone is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61227-15-4 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
(2,4-dihydroxyphenyl)-(5-hydroxy-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-19-13-5-3-8(15)6-11(13)14(18)10-4-2-9(16)7-12(10)17/h2-7,15-17H,1H3 |
Clé InChI |
UWFZFDNOIQIGRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


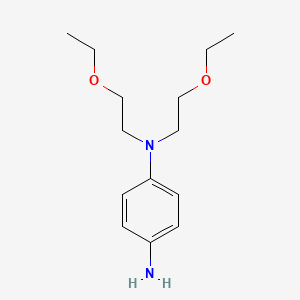


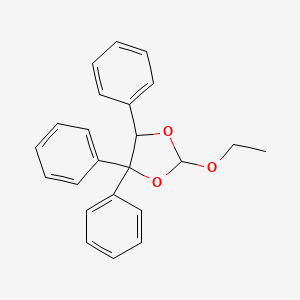

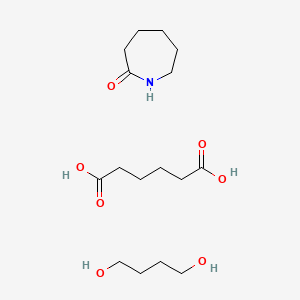
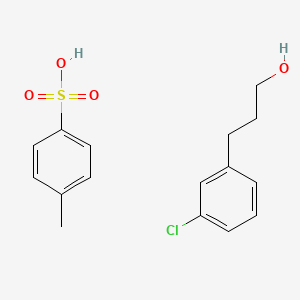

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
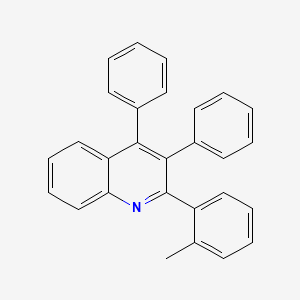
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)
![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)
